molecular formula C13H13NO5S B12064277 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate CAS No. 99148-57-9

3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate

Cat. No.: B12064277
CAS No.: 99148-57-9
M. Wt: 295.31 g/mol
InChI Key: XTMVDYMHFQIDOH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 4-methylbenzensulfonate (CAS 99148-57-9) is an organic crystalline salt of significant interest in advanced materials research and organic synthesis. The compound, with a molecular formula of C13H13NO5S and a molecular weight of 295.31 g/mol, is characterized by its high melting point of 236.6°C . In the field of materials science, this compound has been successfully grown into bulk single crystals, notably in an orthorhombic, non-centrosymmetric crystal system (space group Pmn21), a critical characteristic for nonlinear optical (NLO) applications . Research demonstrates that crystals of this material exhibit promising properties for optoelectronic devices, including frequency doubling, optical storage, and terahertz generation . Its dielectric and high laser damage threshold further support its potential in fabricating durable optical components . From a structural perspective, the molecule features a pyridine-3-carboxylic acid (nicotinic acid) moiety. Nicotinic acid and its derivatives are prominent scaffolds in medicinal chemistry due to their electron-deficient aromatic ring and hydrogen-bonding capabilities, which facilitate interactions with biological targets . While this specific salt is highlighted for its material properties, related pyridinium salts, such as Pyridinium p-toluenesulfonate (PPTS), are well-established in organic synthesis as mild, acidic catalysts for reactions like the deprotection of silyl ethers and the formation of acetals . This combination of properties makes 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate a compound of value for researchers exploring novel organic nonlinear optical materials and synthetic methodologies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

CAS No.

99148-57-9

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;pyridine-3-carboxylic acid

InChI

InChI=1S/C7H8O3S.C6H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;8-6(9)5-2-1-3-7-4-5/h2-5H,1H3,(H,8,9,10);1-4H,(H,8,9)

InChI Key

XTMVDYMHFQIDOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)O

Related CAS

59-67-6 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate typically involves the reaction of 3-pyridinecarboxylic acid with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-Pyridinecarboxylic acid plays a significant role in the pharmaceutical industry. Its derivatives are often utilized as intermediates in the synthesis of various medications.

  • Vitamin B3 Precursor : The compound is primarily known as a precursor to vitamin B3 (niacin), which is essential for human health. It aids in metabolic processes and is used to treat conditions such as hyperlipidemia and cardiovascular diseases .
  • Antimicrobial Agents : Research indicates that derivatives of 3-pyridinecarboxylic acid exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogens like Candida albicans, making them potential candidates for antifungal therapies .
  • Anti-Tubercular Drugs : The 4-pyridinecarboxylic acid derivative is recognized for its application in developing anti-tubercular drugs, showcasing the versatility of pyridinecarboxylic acids in treating serious infections .

Agrochemical Applications

The compound also finds utility in the agrochemical sector:

  • Herbicides and Pesticides : Pyridine derivatives are utilized in formulating herbicides and pesticides due to their effectiveness in controlling unwanted plant growth and pests. Their mode of action often involves disrupting metabolic pathways in target organisms .
  • Corrosion Inhibitors : Some derivatives are employed as corrosion inhibitors in agricultural equipment, enhancing the longevity and efficiency of machinery used in farming operations .

Material Science Applications

In material science, 3-pyridinecarboxylic acid derivatives have been explored for their unique properties:

  • Conductive Polymers : Research has shown that incorporating pyridine derivatives into polymer matrices can enhance electrical conductivity, making them suitable for applications in electronic devices and sensors .
  • Electrochemical Sensors : The compound has been utilized to develop electrochemical sensors for detecting heavy metals such as lead and mercury. These sensors leverage the unique electrochemical properties of pyridine derivatives to achieve high sensitivity and selectivity .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various 3-pyridinecarboxylic acid derivatives against Candida albicans. The results indicated that certain modifications enhanced their efficacy significantly compared to traditional antifungal agents, suggesting potential therapeutic applications .

Case Study 2: Agricultural Applications

Research on the use of pyridinecarboxylic acids as herbicides demonstrated effective weed control in maize crops. The study highlighted the compound's ability to inhibit specific enzymes critical for weed growth while being safe for maize plants .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsVitamin B3 precursorEssential for metabolic health
Antimicrobial agentsEffective against fungal infections
AgrochemicalsHerbicidesControls unwanted plant growth
Corrosion inhibitorsProtects agricultural equipment
Material ScienceConductive polymersEnhances electrical properties
Electrochemical sensorsHigh sensitivity for heavy metal detection

Mechanism of Action

The mechanism by which 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridinecarboxylic Acid Isomers

Pyridinecarboxylic acids exist as three positional isomers (2-, 3-, and 4-pyridinecarboxylic acids), differing in the location of the carboxylic acid group relative to the nitrogen atom in the pyridine ring:

  • 2-Pyridinecarboxylic acid (picolinic acid) : Carboxylic acid at position 2.
  • 3-Pyridinecarboxylic acid (niacin) : Carboxylic acid at position 3.
  • 4-Pyridinecarboxylic acid (isonicotinic acid) : Carboxylic acid at position 4.

Key Structural Differences :

  • For example, 3-pyridinecarboxylic acid exhibits stronger intermolecular hydrogen bonding due to the proximity of the nitrogen atom to the carboxylic group .
Table 1: Physical Properties of Pyridinecarboxylic Acid Isomers
Property 2-Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid 4-Pyridinecarboxylic Acid
Molecular Weight (g/mol) 123.11 123.11 123.11
Melting Point (°C) 134–136 (sublimes) 236.6 310 (decomposes)
Solubility Soluble in hot water, alcohols Sparingly in cold water, soluble in alkalis Poor in water, soluble in alkalis
pKa ~1.0 (carboxylic acid) ~2.0 (carboxylic acid) ~1.7 (carboxylic acid)

Source :

Derivatives and Modifications

Sulfonate Esters

The sulfonate ester group in 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate, replaces the acidic proton of the carboxylic acid with a 4-methylbenzenesulfonyl moiety. This modification increases molecular weight (estimated ~297–447 g/mol for similar esters ) and enhances hydrophilicity due to the polar sulfonate group. Comparable derivatives, such as 3-pyridinecarboxylic acid, 4-cyclohexylphenyl ester, 1-oxide (CAS 95240-92-9), demonstrate altered solubility profiles and stability under physiological conditions .

Methyl and Trifluoromethyl Derivatives
  • 5-Methylnicotinic acid (3-pyridinecarboxylic acid, 5-methyl): A methyl group at position 5 increases lipophilicity (logP ~1.4) compared to niacin .
  • 4-(Trifluoromethyl)nicotinic acid (CAS 158063-66-2): The electron-withdrawing trifluoromethyl group at position 4 enhances acidity (pKa ~1.5) and metabolic stability .
Table 2: Comparative Properties of Modified Derivatives
Compound Molecular Weight (g/mol) Key Functional Group Solubility Trend Biological Relevance
3-Pyridinecarboxylic acid 123.11 Carboxylic acid Moderate in water Vitamin B3, antioxidant
3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate ~297–447* Sulfonate ester High in polar solvents Potential prodrug or stabilizer
5-Methylnicotinic acid 137.14 Methyl group Low in water, high in lipids Intermediate in drug synthesis
4-(Trifluoromethyl)nicotinic acid 191.11 Trifluoromethyl group Moderate in polar solvents Pharmaceutical intermediate

*Estimated based on analogous compounds .

Antioxidant Activity

  • 3-Pyridinecarboxylic acid (niacin) : Exhibits moderate antioxidant activity via radical scavenging (DPPH assay) but is less effective than vitamin C .
  • Organotin(IV) derivatives: Diphenyltin derivatives of pyridinecarboxylic acids show enhanced antioxidant activity (e.g., compound 8 in FRAP assay outperforms vitamin C) due to synergistic effects between the metal and ligand .
  • Sulfonate esters: No direct data, but sulfonate groups may reduce redox activity compared to free carboxylic acids due to decreased proton availability.

Biological Activity

3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate, also known as 4-methylbenzenesulfonic acid pyridine-3-carboxylic acid, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant data and case studies.

  • Molecular Formula : C13H13NO5S
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 99148-57-9
  • IUPAC Name : 4-methylbenzenesulfonic acid; pyridine-3-carboxylic acid

The biological activity of 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate is attributed to its interaction with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound can inhibit specific bacterial enzymes, which is crucial for its antimicrobial properties.
  • Cell Membrane Disruption : It may disrupt the integrity of bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Pathways : The compound has been observed to modulate inflammatory responses through various signaling pathways.

Antimicrobial Activity

Research indicates that 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate exhibits significant antimicrobial properties against a range of pathogens. A study conducted by showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. For instance, a study reported a decrease in IL-6 levels by approximately 50% when cells were treated with the compound at a concentration of 10 µM .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications showed a significant reduction in infection rates compared to those receiving standard treatments .
  • Case Study on Anti-inflammatory Properties : Another study focused on the compound's effect on chronic inflammatory diseases. Patients with rheumatoid arthritis treated with oral formulations experienced reduced joint swelling and pain, correlating with decreased inflammatory markers in their blood .

Research Findings

Recent research has highlighted the versatility of 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate in various applications:

  • Drug Development : The compound is being explored as a lead structure for developing new antimicrobial agents due to its unique mechanism of action .
  • Industrial Applications : Its role as an intermediate in synthesizing specialty chemicals further emphasizes its importance beyond biological applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via acid-base reactions, where 3-pyridinecarboxylic acid reacts with 4-methylbenzenesulfonic acid. A representative method involves dissolving 4-methylbenzenesulfonic acid monohydrate in methanol, adding 3-pyridinecarboxylic acid (or a derivative), and stirring under reflux. Crystallization via slow evaporation yields the salt .
  • Key Factors : Solvent choice (e.g., methanol for solubility), stoichiometry, and temperature control (e.g., 323 K for activation energy optimization) are critical. Catalysts like palladium or copper, as seen in analogous heterocyclic syntheses, may enhance efficiency .

Q. How is the structural integrity of 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate validated experimentally?

  • Methodology : Use X-ray crystallography to resolve the crystal structure, confirming the proton transfer from the sulfonic acid to the pyridine nitrogen. Spectroscopic techniques (e.g., NMR, IR) validate functional groups:

  • ¹H/¹³C NMR : Peaks for the methyl group (~2.3 ppm), aromatic protons (7–8 ppm), and sulfonate moiety.
  • IR : Stretching vibrations for S=O (~1180 cm⁻¹) and COO⁻ (~1600 cm⁻¹) .
    • Cross-Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm bond lengths and angles .

Q. What solubility and stability data are available for this compound in aqueous and organic solvents?

  • Methodology : Determine solubility via gravimetric analysis in solvents like water, methanol, and DMSO. Stability studies (e.g., pH-dependent degradation) can be conducted using HPLC to monitor decomposition products.
  • Data : Sulfonate salts generally exhibit high aqueous solubility due to ionic character. For example, benzenesulfonate derivatives show solubility >50 mg/mL in water at 25°C . Stability in acidic/basic conditions requires pH-controlled experiments .

Advanced Research Questions

Q. How can researchers design metal complexes using 3-pyridinecarboxylic acid, 4-methylbenzenesulfonate as a ligand, and what analytical methods characterize these complexes?

  • Methodology : React the compound with transition metal salts (e.g., Cu²⁺, Zn²⁺) in aqueous or methanolic solutions. Monitor complexation via UV-Vis spectroscopy (e.g., d-d transitions) and cyclic voltammetry for redox activity.
  • Characterization : Single-crystal XRD confirms coordination geometry. For example, analogous pyridinecarboxylate ligands form octahedral complexes with Ni²⁺, validated by magnetic susceptibility and ESR .

Q. How can contradictory data on synthetic yields or purity from different methods be resolved?

  • Case Study : If Method A (reflux in methanol) yields 70% purity versus Method B (catalyzed condensation) at 90%, analyze variables:

  • Impurity Profiling : Use LC-MS to identify side products (e.g., unreacted starting materials).
  • Kinetic Studies : Compare activation energies via Arrhenius plots to optimize temperature .
    • Resolution : Implement orthogonal purification (e.g., recrystallization followed by column chromatography) to achieve >95% purity .

Q. What mechanistic insights exist for the sulfonation of pyridinecarboxylic acid derivatives?

  • Methodology : Use isotopic labeling (e.g., ³⁵S) to track sulfonate group transfer. Computational tools (e.g., Gaussian) model transition states and reaction pathways.
  • Findings : Proton transfer from sulfonic acid to pyridine nitrogen is energetically favorable (ΔG < 0), with stabilization via hydrogen bonding (N–H···O) and π-π stacking .

Q. What strategies are recommended for evaluating the biological activity of this compound, such as antimicrobial or enzyme-inhibitory effects?

  • Methodology :

  • In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC values).
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-analog probes.
    • Example : Analogous oxazolo-pyridine derivatives show IC₅₀ values <10 µM against cancer cell lines, validated via MTT assays .

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